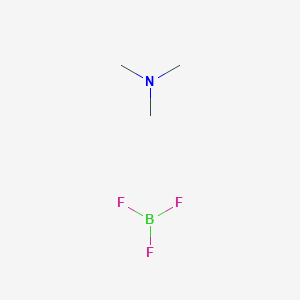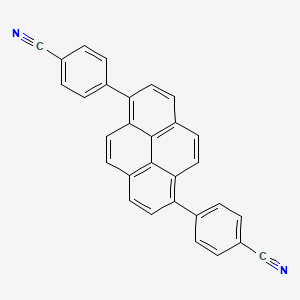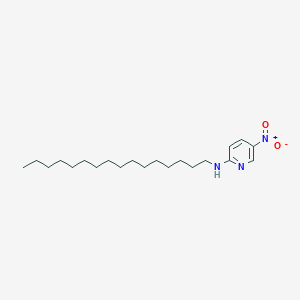
N,N-dimethylmethanamine;trifluoroborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethylmethanamine;trifluoroborane is a chemical compound with the molecular formula C₃H₉BF₃N. It is a combination of N,N-dimethylmethanamine and trifluoroborane, forming a 1:1 complex. This compound is known for its unique properties and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylmethanamine;trifluoroborane typically involves the reaction of N,N-dimethylmethanamine with trifluoroborane. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
[ \text{N,N-dimethylmethanamine} + \text{trifluoroborane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities, ensuring the production of high-quality compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethylmethanamine;trifluoroborane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborane group can be replaced by other nucleophiles.
Complex Formation: It can form complexes with other chemical species, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted amines and boron-containing compounds .
Wissenschaftliche Forschungsanwendungen
N,N-dimethylmethanamine;trifluoroborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and as a catalyst in various reactions.
Biology: The compound is utilized in biochemical studies to investigate the interactions between boron and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethylmethanamine;trifluoroborane involves its ability to form stable complexes with other molecules. The trifluoroborane group acts as a Lewis acid, facilitating interactions with Lewis bases. This property makes it a valuable reagent in various chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylmethanamine: A related compound without the trifluoroborane group, used in similar applications but with different reactivity.
Trimethylamine: Another amine with similar properties but different molecular structure.
Dimethylamine: A simpler amine that shares some chemical characteristics with N,N-dimethylmethanamine.
Uniqueness
N,N-dimethylmethanamine;trifluoroborane is unique due to the presence of the trifluoroborane group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong Lewis acids and stable complex formation .
Eigenschaften
CAS-Nummer |
420-20-2 |
|---|---|
Molekularformel |
C3H9BF3N |
Molekulargewicht |
126.92 g/mol |
IUPAC-Name |
N,N-dimethylmethanamine;trifluoroborane |
InChI |
InChI=1S/C3H9N.BF3/c1-4(2)3;2-1(3)4/h1-3H3; |
InChI-Schlüssel |
QWDCGMCLKHZVNI-UHFFFAOYSA-N |
Kanonische SMILES |
B(F)(F)F.CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)

![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)








